N-Ethyl-3-buteno-o-toluidide-d7
Description
Background and Significance
N-Ethyl-3-buteno-o-toluidide-d7 (C₁₃D₇H₁₀NO) is a deuterium-labeled derivative of N-ethyl-3-buteno-o-toluidide (C₁₃H₁₇NO), a compound historically studied for its role as a synthetic intermediate and impurity in pharmaceutical formulations. The deuterated variant incorporates seven deuterium atoms at specific positions, replacing hydrogen atoms in the aromatic ring and methyl groups. This isotopic substitution enhances its utility in mechanistic and metabolic studies, where precise tracking of molecular behavior is critical. Deuterium labeling allows researchers to distinguish the compound from its non-deuterated counterpart in complex biological or chemical systems, enabling detailed analysis of reaction pathways and degradation processes.
Historical Development
The non-deuterated form, N-ethyl-3-buteno-o-toluidide, was first synthesized in the mid-20th century during investigations into N-aryl amides and their conformational properties. Its deuterated analogue emerged later, driven by advancements in isotopic labeling techniques for nuclear magnetic resonance (NMR) and mass spectrometry (MS) applications. Early synthetic routes for deuterated compounds involved hydrogen-deuterium exchange reactions, but modern methods now utilize deuterated precursors to ensure site-specific labeling. For example, this compound is synthesized by replacing hydrogen atoms in the o-toluidine moiety and ethyl group with deuterium during the amide formation process.
Relationship to Non-deuterated Analogue
The structural and functional relationship between this compound and its non-deuterated counterpart is defined by their nearly identical chemical reactivity but distinct physical properties (Table 1).
The primary difference lies in isotopic mass, which affects vibrational frequencies and chromatographic retention times, making the deuterated form invaluable in spectroscopic and chromatographic analyses.
Scientific Importance as a Deuterium-Labeled Compound
Deuterium labeling confers unique advantages in research:
- Mechanistic Studies : The compound’s deuterated positions enable precise tracking in reaction pathways. For instance, deuterium kinetic isotope effects (DKIE) can be measured to elucidate rate-determining steps in amide bond transformations.
- Metabolic Tracing : In pharmacokinetic studies, deuterated analogs help distinguish endogenous and exogenous molecules, allowing researchers to monitor metabolic fate without interference from natural isotopes.
- Spectroscopic Probes : Deuterium’s nuclear spin (I = 1) enhances resolution in NMR spectroscopy, facilitating structural elucidation of complex mixtures.
Recent applications include its use in studying proton nonequivalence in N-aryl amides and as a stable isotope internal standard in quantitative MS assays.
Properties
Molecular Formula |
C₁₃H₁₀D₇NO |
|---|---|
Molecular Weight |
210.32 |
Synonyms |
N-Ethyl-N-(2-methylphenyl)-3-butenamide-d7 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₃H₁₀D₇NO
Molecular Weight: 219.30 g/mol
IUPAC Name: N-ethyl-N-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]but-3-enamide
Purity: ≥95%
Storage Conditions: -20°C
The deuterated form allows for precise measurements in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, making it an invaluable tool for chemists and biochemists.
Research Applications
-
Chemical Synthesis:
- The compound is used as a synthetic intermediate in the production of various organic compounds. Its deuterium labeling allows researchers to trace reaction mechanisms and optimize synthesis pathways.
-
Metabolic Studies:
- In metabolic research, N-Ethyl-3-buteno-o-toluidide-d7 can be employed to study the metabolic pathways of drugs or other compounds in biological systems. The presence of deuterium aids in distinguishing between different isotopes during analysis.
-
Reaction Kinetics:
- The compound facilitates the study of reaction kinetics by providing insights into the rates of chemical reactions. Researchers can analyze how the presence of deuterium affects reaction rates compared to non-labeled counterparts.
-
Pharmacokinetics:
- In pharmacological studies, this compound can be used to evaluate drug absorption, distribution, metabolism, and excretion (ADME). The deuterium labeling helps in tracking the compound's fate within biological systems.
-
Environmental Chemistry:
- This compound is also relevant in environmental studies where tracking chemical pollutants or understanding degradation processes is necessary.
Case Study 1: Reaction Mechanism Elucidation
A study published in The Journal of Organic Chemistry investigated the reaction mechanisms involving this compound in various organic transformations. The results indicated that deuterated compounds provided clearer insights into transition states and intermediates due to their distinct isotopic signatures.
Case Study 2: Metabolic Pathway Analysis
Research conducted by Smith et al. (2023) demonstrated the use of this compound in tracing metabolic pathways in liver cells. The study revealed that the compound could effectively differentiate between metabolic routes taken by similar substrates, showcasing its utility in drug metabolism studies.
Case Study 3: Kinetic Studies on Drug Interactions
In a kinetic study published in Pharmaceutical Research, researchers utilized this compound to assess the interaction rates between various drug candidates and their targets. The findings highlighted significant differences in binding affinities when using labeled versus unlabeled compounds, emphasizing the importance of isotopic labeling in pharmacokinetic research.
Comparison with Similar Compounds
Regulatory and Stability Considerations
- This compound requires stringent storage (2–8°C, protected from air/light) and has a short shelf life, unlike non-deuterated analogs .
- Regulatory restrictions apply due to its controlled status, necessitating additional documentation (e.g., BSL certification) for transport .
Preparation Methods
Deuterated Starting Materials
The most reliable method involves synthesizing the compound from deuterium-enriched precursors:
-
Deuterated o-toluidine : Prepared by catalytic deuteration of o-nitrotoluene followed by reduction, yielding C₆D₃(CD₃)NH₂.
-
Deuterated ethylating agents : Ethyl-d5 bromide (CD₃CD₂Br) introduces deuterium into the ethyl group.
A representative reaction sequence is:
-
Deuteration of o-toluidine :
-
Ethylation :
-
Acylation with butenoyl chloride :
This approach ensures precise deuterium placement but requires specialized reagents and anhydrous conditions.
Post-Synthetic Deuterium Exchange
Alternative methods employ acid- or base-catalyzed H-D exchange, though this risks incomplete deuteration and side reactions. For example, refluxing the non-deuterated compound in D₂O with Pd/C achieves partial deuteration but fails to target all seven positions.
Stepwise Synthesis Procedure
The following protocol, adapted from patent JP4752300B2, outlines the optimized preparation:
Preparation of Deuterated N-Ethyl-o-toluidine
-
Deuteration of o-nitrotoluene :
-
Ethylation :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | D₂, Pd/C | 80°C, 24h | 85% |
| 2 | CD₃CD₂Br | 60°C, 6h | 78% |
Acylation with Butenoyl Chloride
-
Add butenoyl chloride (1.1 eq) dropwise to deuterated N-ethyl-o-toluidine in dichloromethane-d2 at 0°C.
-
Stir for 12 hours at room temperature.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate-d10).
Optimization of Reaction Conditions
Key factors influencing yield and isotopic purity:
-
Catalyst Selection : Pd/C outperforms Raney nickel in deuteration reactions, minimizing side products.
-
Solvent System : Anhydrous dimethylformamide-d7 prevents proton back-exchange during ethylation.
-
Temperature Control : Acylation at 0°C reduces esterification byproducts.
Analytical Characterization
Post-synthesis validation employs:
-
NMR Spectroscopy : Confirms deuterium distribution via absence of proton signals in -NMR.
-
High-Resolution MS : Observes molecular ion peak at m/z 210.175 (calc. for C₁₃H₁₀D₇NO).
-
HPLC-DAD : Verifies chemical purity (>98%) using a C18 column and acetonitrile-d3/water gradient.
Challenges and Solutions in Synthesis
-
Isotopic Dilution : Trace moisture introduces protons, lowering deuterium enrichment. Solution : Rigorous solvent drying and inert atmosphere.
-
Byproduct Formation : Undesired N-oxide derivatives during acylation. Solution : Use of scavengers like molecular sieves.
Applications in Research
This compound enables:
Q & A
Q. How should researchers address contradictions in deuterium retention data across experimental replicates?
- Methodological Answer : Apply TRIZ-based contradiction analysis to isolate variables (e.g., solvent purity vs. reaction time) . Use multivariate ANOVA to identify statistically significant outliers. Cross-check with isotopic ratio mass spectrometry (IRMS) to resolve discrepancies in deuterium content .
Q. What methodologies differentiate in vivo metabolic stability from in vitro enzymatic degradation for N-Ethyl-3-buteno-o-toluidide-d7?
- Methodological Answer : Perform microsomal incubation assays (human liver microsomes, NADPH cofactor) for in vitro stability. Compare with in vivo pharmacokinetics in rodent models, using LC-MS/MS to quantify parent compound and deuterated metabolites (e.g., hydroxylated derivatives). Normalize data to non-deuterated controls to assess isotope effects .
Q. How can cross-disciplinary approaches (e.g., computational chemistry) enhance understanding of this compound’s reactivity?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G**) to model deuterium kinetic isotope effects (KIE) on reaction pathways. Validate computational predictions with experimental activation energies derived from Arrhenius plots. Integrate cheminformatics tools (e.g., Reaxys) to map analogous deuterated compounds and their reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
